methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrrole-3-carboxylate moiety. Key structural elements include:
- Thieno[2,3-d]pyrimidin-4-one: A bicyclic system with a sulfur atom in the thiophene ring and a pyrimidine ketone group.
- Furan-2-yl substituent: A heteroaromatic group at position 5 of the thieno-pyrimidine core.
- Sulfanyl acetyl bridge: A thioether-linked acetyl group connecting the thieno-pyrimidine to the pyrrole ring.
- Pyrrole-3-carboxylate: A 2,4-dimethyl-substituted pyrrole with a methyl ester at position 2.
Properties
IUPAC Name |
methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-5-8-26-21(28)18-14(16-7-6-9-31-16)10-32-20(18)25-23(26)33-11-15(27)19-12(2)17(13(3)24-19)22(29)30-4/h5-7,9-10,24H,1,8,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQAMZNJVJWPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Scientific Research Applications
Methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Activity: The furan-2-yl group at position 5 is conserved in antimicrobial thieno-pyrimidine derivatives, suggesting its role in target binding . The allyl group in the target compound may enhance reactivity or lipophilicity compared to methyl or carboxamide groups in analogs.
Pyrrole-Carboxylate Moiety :
- The 2,4-dimethyl-pyrrole-3-carboxylate in the target compound differs from carboxamide or indole derivatives in analogs. This could influence metal-ion coordination or pharmacokinetics .
Biological Activity
Methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and applications in drug discovery.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 481.5 g/mol. The IUPAC name reflects its complex structure, which includes furan and thieno[2,3-d]pyrimidine moieties. The specific arrangement of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-d]pyrimidine core and the introduction of the furan and pyrrole groups through various coupling reactions and esterification processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has demonstrated significant inhibitory effects on various protein kinases, particularly FLT3 (Fms-like tyrosine kinase 3), which is crucial in hematopoietic stem cell development. For instance, a related study showed that compounds with thieno[2,3-d]pyrimidine cores exhibited inhibition rates against FLT3 ranging from 41.4% to 83.5% .
Case Study:
One specific derivative demonstrated an IC50 value of against FLT3, indicating strong cytotoxic effects on cancer cell lines . This suggests that modifications in the thieno[2,3-d]pyrimidine structure can enhance anticancer activity.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : It interacts with specific enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Induces autophagy in cancer cells, leading to reduced viability.
- Targeted Binding : The furan and thieno moieties facilitate binding to specific molecular targets.
Research Findings
A comprehensive analysis of several studies indicates that modifications to the thieno[2,3-d]pyrimidine core can significantly impact biological activity:
| Compound Variant | FLT3 Inhibition (%) | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound 1 | 83.5 | 32.435 | Human leukemia cells |
| Compound 5 | 41.4 | Not specified | Various cancer lines |
| Compound 8 | Significant | >50% drop at 10 µM | Multiple cell lines |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to confirm the structure and purity of this compound during synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the thieno[2,3-d]pyrimidine and pyrrole moieties. High-resolution mass spectrometry (HRMS) should validate the molecular ion peak. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%) .
Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?
- Methodological Answer: Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control: Maintain 60–80°C during thioacetylation to prevent undesired ring-opening reactions.
- Catalysts: Use triethylamine (TEA) to deprotonate thiol groups and accelerate coupling reactions .
Q. What strategies are effective for isolating intermediates in multi-step syntheses involving this compound?
- Methodological Answer: Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol). For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves separation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR kinase). Focus on the thienopyrimidine core’s hydrogen-bonding with ATP-binding pockets and the allyl group’s role in hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) assays .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer:
- Assay standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).
- Metabolic stability: Assess compound degradation in microsomal preparations to rule out false negatives.
- Off-target profiling: Screen against a panel of 50+ kinases to identify promiscuity .
Q. How can reaction intermediates be characterized when crystallography is not feasible?
- Methodological Answer: Use hyphenated techniques:
- LC-MS/MS for real-time monitoring of intermediates.
- FT-IR spectroscopy to track carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups.
- DSC/TGA to study thermal stability during scale-up .
Q. What modifications to the allyl or furan groups could enhance solubility without compromising activity?
- Methodological Answer:
- Allyl group: Replace with PEGylated chains (e.g., -OCH₂CH₂O-) to improve aqueous solubility.
- Furan moiety: Introduce hydroxyl (-OH) or amine (-NH₂) substituents for hydrogen-bonding potential.
- Validate changes via logP measurements (shake-flask method) and cytotoxicity assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Acidic (pH 1–3): Monitor degradation via HPLC; the allyl group may undergo hydrolysis.
- Basic (pH 8–10): Check for thioether oxidation to sulfoxide using LC-MS.
- Mitigation: Lyophilize the compound and store under inert gas (argon) at -20°C .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Thioacetylation | DMF | 70 | TEA | 68 | 92 |
| Cyclization | Toluene | 110 | None | 85 | 98 |
Table 2: Biological Activity Data (Representative)
| Assay Type | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Cytotoxicity | HepG2 | 12.3 ± 1.2 | Comparable to doxorubicin |
| Kinase Inhibition | EGFR | 0.45 ± 0.1 | ATP-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
